molecular formula C16H14N4O2S B5826420 N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Cat. No.: B5826420
M. Wt: 326.4 g/mol
InChI Key: RBEOGWBVGSIPSA-UHFFFAOYSA-N
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Description

N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at the 5-position. The oxadiazole ring is linked via a sulfanyl (-S-) bridge to an acetamide moiety, which is further substituted with a benzyl group. This structural framework is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, as observed in analogous compounds .

The pyridine ring enhances solubility and hydrogen-bonding capacity, while the 1,3,4-oxadiazole contributes to metabolic stability and π-π stacking interactions.

Properties

IUPAC Name

N-benzyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(18-10-12-4-2-1-3-5-12)11-23-16-20-19-15(22-16)13-6-8-17-9-7-13/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEOGWBVGSIPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a compound featuring a benzyl group, a pyridine moiety, and an oxadiazole ring. It falls under the category of oxadiazole derivatives, recognized for a range of biological activities, including anticancer and antimicrobial properties. It is intended for non-human research purposes and is not meant for therapeutic or veterinary applications.

Structure and Characteristics

The molecular structure consists of a benzyl group connected to an acetamide moiety, further linked to a pyridine substituent-containing oxadiazole ring. The compound is a solid under normal conditions and can participate in various chemical reactions, including oxidation (using hydrogen peroxide) and reduction (using lithium aluminum hydride). Spectroscopic methods like NMR and Mass Spectrometry are used in characterizing the structure and purity of the compound.

Key structural data includes:

  • IUPAC Name: 2-benzylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole
  • Molecular Formula: C16H14N4O2S
  • Molecular Weight: 269.32 g/mol

Potential Applications

This compound and similar compounds have potential applications in:

  • Antimicrobial research
  • Anticancer studies

Mechanism of Action

The mechanism of action of N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

N-Phenyl-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide (81511-63-9)

  • Structure : Replaces the pyridin-4-yl group with a phenyl ring and substitutes the benzyl group with a phenylacetamide.
  • However, the phenyl group may enhance lipophilicity, favoring membrane permeability .

Boron-Containing Ugi Products

  • Examples :
    • N-Benzyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide
    • N-Benzyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide
  • Structure : Incorporates boron ester groups for Suzuki-Miyaura coupling applications.
  • Application : Primarily used as synthetic intermediates for bioconjugation or drug delivery systems, unlike the target compound’s direct bioactivity .

1,3,4-Thiadiazole Derivatives

  • Example: 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide
  • Structure : Replaces the oxadiazole oxygen with sulfur, increasing electron density and altering pharmacokinetics.
  • Activity : Demonstrates anticonvulsant activity (100% effectiveness in MES models) due to enhanced hydrophobic interactions from the benzothiazole domain .

Pharmacological Profiles of Related Compounds

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound 1,3,4-Oxadiazole Pyridin-4-yl, Benzyl Antimicrobial (inferred)
N-Phenyl-2-(5-phenyl-oxadiazolyl)acetamide 1,3,4-Oxadiazole Phenyl, Phenylacetamide Antibacterial
Benznidazole Nitroimidazole Nitro, Benzyl Antiparasitic (Chagas disease)
Thiadiazole-Benzothiazole Hybrid 1,3,4-Thiadiazole Nitrophenyl, Fluoro-benzothiazole Anticonvulsant (100% MES efficacy)
N-Substituted Oxadiazole Butanamide 1,3,4-Oxadiazole Chloro-methoxyphenyl Lipoxygenase Inhibition (IC₅₀: 0.8 µM)

Key Observations :

  • Oxadiazole vs. Thiadiazole : The sulfur atom in thiadiazole derivatives improves hydrophobic interactions, enhancing CNS activity (e.g., anticonvulsant effects) .
  • Nitroheterocycles (e.g., Benznidazole) : Exhibit potent antiparasitic activity but suffer from severe side effects (neurotoxicity, agranulocytosis) compared to oxadiazole derivatives .
  • Boronated Analogues : Serve as synthetic tools rather than therapeutic agents, highlighting the target compound’s advantage in direct bioactivity .

Physicochemical Data

  • Molecular Weight : ~362 g/mol (based on formula C₁₉H₁₆N₄O₂S) .
  • Solubility : Pyridine substitution likely improves aqueous solubility compared to purely aromatic analogues .
  • Stability : The 1,3,4-oxadiazole ring confers resistance to enzymatic degradation, enhancing metabolic stability .

Biological Activity

N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews its biological activity based on recent research findings, including synthesis methods, mechanisms of action, and specific case studies.

Synthesis and Properties

The synthesis of this compound involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carbon disulfide.
  • Thioether Formation : The oxadiazole derivative is reacted with a thiol to introduce the thioether linkage.
  • Benzylation : The final step involves benzylating the compound using benzyl halides under basic conditions.

These synthetic routes are critical for optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact .

The biological activity of this compound is mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. This characteristic is crucial for its anticancer properties.
  • Cell Membrane Penetration : The presence of the benzyl group enhances the compound's ability to penetrate cell membranes, which may increase its efficacy in targeting cancer cells .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • MTT Assays : These assays demonstrated significant cytotoxic activity against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. The IC50 values indicated that the compound exhibits potent inhibitory effects on cell proliferation .
Cell LineIC50 (µM)
HCT-11615.0
MCF-712.5
HeLa10.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest it has notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Cytotoxicity in Cancer Research :
    • A study explored the structure-activity relationship (SAR) of several derivatives of this compound. It was found that modifications in the pyridine ring significantly influenced anticancer activity, suggesting that specific substitutions can enhance efficacy .
  • Metabolic Stability :
    • Research into metabolic stability showed that certain derivatives exhibited favorable half-lives when tested with human liver microsomes, indicating potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 5-pyridin-4-yl-[1,3,4]oxadiazole-2-thiol) are reacted with N-benzyl-2-chloroacetamide under basic conditions (e.g., K₂CO₃ or NaH in DMF). Solvent choice (e.g., DMF, THF) and temperature (room temperature vs. reflux) critically affect reaction efficiency. Evidence from analogous compounds shows yields ranging from 35% to 86% depending on substituent reactivity and purification methods (e.g., silica gel chromatography) .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Purification often requires gradient elution (e.g., 0–60% ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Key peaks include the benzyl CH₂ (δ ~4.4–4.8 ppm), pyridin-4-yl aromatic protons (δ ~8.5–8.8 ppm), and oxadiazole-linked sulfanyl group (confirmed by HSQC or HMBC correlations) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., m/z 362 for C₁₉H₁₆N₄O₂S) .
  • X-ray Diffraction : For crystallographic validation, SHELX software (e.g., SHELXL-2018) refines anisotropic displacement parameters and hydrogen bonding networks .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodology : Screen for enzyme inhibition (e.g., Src kinase) using ATP-binding assays or anti-inflammatory activity via COX-2 inhibition models. For example, derivatives with pyridin-4-yl and oxadiazole groups show IC₅₀ values in the µM range, comparable to KX2-391, a known Src inhibitor .
  • Data Analysis : Compare dose-response curves (10–100 µM) and calculate % inhibition relative to controls (e.g., ibuprofen) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine vs. thiazole substitution) impact bioactivity?

  • Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing pyridin-4-yl with thiazole) and testing kinase inhibition. For instance, thiazole-substituted derivatives exhibit reduced Src affinity due to altered π-π stacking, while pyridin-4-yl maintains optimal binding via hydrogen bonding with kinase active sites .
  • Data Contradictions : Some studies report enhanced anti-inflammatory activity with ethyl acetate or propionitrile substituents on the oxadiazole ring, suggesting pharmacophore flexibility .

Q. What crystallographic data reveal about the compound’s stability and intermolecular interactions?

  • Methodology : Grow single crystals in methanol/water mixtures and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL-2018 reveals intermolecular interactions (e.g., C–H···O bonds between acetamide carbonyl and pyridine nitrogen) that stabilize the lattice .
  • Key Metrics : Report unit cell parameters (e.g., a = 9.3429 Å, b = 7.8497 Å for analogous structures) and R-factors (R₁ < 0.05 for high-quality data) .

Q. How can synthetic challenges (e.g., low yields in N-benzylation) be addressed?

  • Methodology : Optimize benzylation using phase-transfer catalysts (e.g., tetrabutylammonium iodide) or microwave-assisted synthesis to accelerate reaction kinetics. For example, microwave irradiation (100°C, 30 min) improves yields from 35% to 68% in Pictet-Spengler reactions .
  • Troubleshooting : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry (e.g., 1.2 eq. benzyl bromide) .

Q. What computational methods support mechanistic studies of its kinase inhibition?

  • Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to Src kinase (PDB: 2SRC). Key interactions include sulfanyl-oxadiazole coordination with Mg²⁺ ions and benzyl group hydrophobic packing in the substrate-binding pocket .
  • Validation : Compare computed binding energies (ΔG ~−8.5 kcal/mol) with experimental IC₅₀ values .

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